

The Therapeutic Potential of C105SR in Ischaemia-Reperfusion Injury: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischaemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischaemic tissue exacerbates cellular damage. This complex pathological process is a significant cause of morbidity and mortality in various clinical settings, including liver surgery and transplantation. A critical event in the pathophysiology of IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and subsequent cell death. Cyclophilin D (CypD), a peptidyl-prolyl cis-trans isomerase located in the mitochondrial matrix, is a key regulator of mPTP opening. Consequently, inhibition of CypD has emerged as a promising therapeutic strategy to mitigate IRI. This technical guide provides an in-depth overview of C105SR, a novel small-molecule cyclophilin inhibitor, and its therapeutic potential in ischaemia-reperfusion injury. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail experimental protocols, and visualize the relevant biological pathways and experimental workflows.

Introduction to C105SR

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD).[1] It belongs to a new class of small-molecule cyclophilin inhibitors (SMCypIs) and has demonstrated potent mitoprotective and hepatoprotective properties in the context of hepatic ischaemia-reperfusion injury.[1][2] Preclinical studies have shown that **C105SR** is superior to older macrocyclic



cyclophilin inhibitors, such as cyclosporin A and alisporivir, in its ability to protect mitochondria and prevent cell death.[3][4]

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism of action of **C105SR** in combating ischaemia-reperfusion injury is through the inhibition of cyclophilin D (CypD) and the subsequent prevention of mitochondrial permeability transition pore (mPTP) opening.[3][4]

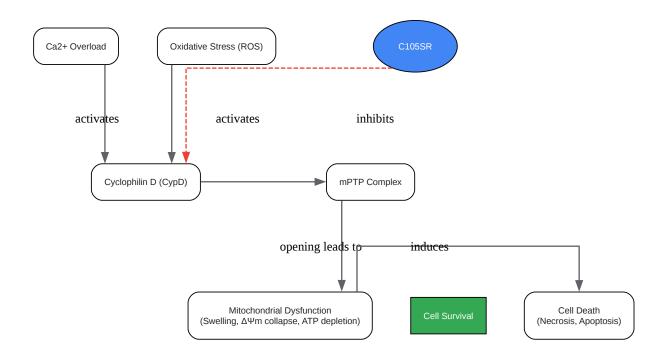
Under conditions of cellular stress, such as those induced by ischaemia and reperfusion (e.g., calcium overload and oxidative stress), CypD binds to components of the mPTP complex.[3][5] [6] This interaction facilitates a conformational change in the pore, leading to its opening. The opening of the mPTP has catastrophic consequences for the cell, including:

- Dissipation of the mitochondrial membrane potential.[7]
- Uncoupling of oxidative phosphorylation and ATP depletion.
- Uncontrolled influx of solutes and water into the mitochondrial matrix, leading to mitochondrial swelling and rupture of the outer mitochondrial membrane.[3][4]
- Release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, triggering programmed cell death.[3]
- Increased production of reactive oxygen species (ROS), further exacerbating cellular damage.[6]

C105SR directly binds to and inhibits the peptidyl-prolyl cis-trans isomerase (PPlase) activity of CypD.[8] This inhibition prevents CypD from inducing the opening of the mPTP, thereby preserving mitochondrial integrity and function, and ultimately protecting cells from necrosis and apoptosis.[3][4]

Signaling Pathway of C105SR in Ischaemia-Reperfusion Injury





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C105SR inhibits CypD, preventing mPTP opening and cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data for C105SR from preclinical studies.

Table 1: In Vitro Potency of C105SR



Parameter	Value	Description
IC50 (CypD PPlase activity)	5 nM	The half maximal inhibitory concentration for the peptidylprolyl cis-trans isomerase activity of Cyclophilin D.[1][8]
IC50 (Mitochondrial Swelling)	9 nM	The half maximal inhibitory concentration for preventing mitochondrial swelling, an indicator of mPTP opening.[1]

Table 2: In Vitro Experimental Concentrations of C105SR

Assay	Concentration Range	Cell Type	Experimental Conditions
CypD PPlase Activity Inhibition	0.5 - 100 μΜ	Isolated Mitochondria	Not applicable
mPTP Opening Prevention	1 μΜ	AML-12 cells	4 hours hypoxia (1% O2) + 1 hour reoxygenation (21% O2)[8]
Cell Death Reduction	0.5 - 100 μΜ	AML-12 cells	4 hours hypoxia (1% O2) + 2 hours reoxygenation (21% O2)[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of **C105SR**.

In Vitro Hypoxia/Reoxygenation Model



This model simulates ischaemia-reperfusion injury in a controlled cellular environment.

- Cell Culture: Murine hepatocyte cell lines (e.g., AML-12) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.
- Hypoxia Induction: The culture medium is replaced with a hypoxia-mimicking medium (e.g., glucose-free, serum-free medium) and cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 3 to 48 hours).[11]
- Reoxygenation: Following the hypoxic period, the medium is replaced with standard culture medium, and the cells are returned to a normoxic incubator (21% O2) for a defined period (e.g., 2 hours).[11]
- Treatment: **C105SR** is added to the culture medium at various concentrations during the hypoxic and/or reoxygenation phases.[8]

Calcein-Cobalt Assay for mPTP Opening

This assay directly visualizes the opening of the mPTP in living cells.

- Cell Loading with Calcein-AM: Cells subjected to the hypoxia/reoxygenation protocol are incubated with Calcein-AM (a cell-permeant dye) which enters all cellular compartments, including mitochondria, and becomes fluorescent (calcein) after hydrolysis by intracellular esterases.[12][13][14]
- Cytosolic Fluorescence Quenching: Cobalt chloride (CoCl2) is added to the cells. Co2+ quenches the fluorescence of calcein in the cytosol but cannot cross the intact inner mitochondrial membrane.[12][13][14]
- Fluorescence Measurement: The fluorescence of mitochondrial calcein is measured using fluorescence microscopy or a plate reader. A decrease in mitochondrial fluorescence indicates the entry of Co2+ into the mitochondrial matrix, which is a direct consequence of mPTP opening.[12][13][14]



Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.

- Sample Collection: After the hypoxia/reoxygenation protocol, the cell culture supernatant is collected.[15][16]
- LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[16]
- Colorimetric Detection: The NADH produced then reduces a tetrazolium salt (e.g., INT) to a colored formazan product.[16]
- Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically (e.g., at 490 nm). The amount of LDH released is proportional to the number of dead cells.[16]

MTT Assay for Cell Viability

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

- MTT Incubation: Cells are incubated with a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18][19]
- Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the MTT to an insoluble purple formazan product.[18]
- Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[18]
- Absorbance Measurement: The absorbance of the solubilized formazan is measured spectrophotometrically (e.g., at 570 nm). The intensity of the color is directly proportional to the number of viable cells.[18]



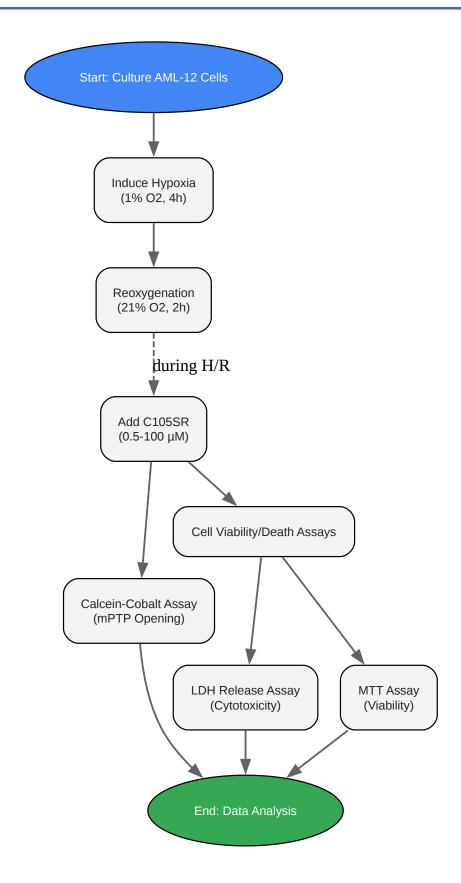
In Vivo Mouse Model of Hepatic Ischaemia-Reperfusion Injury

This model allows for the evaluation of C105SR's efficacy in a living organism.

- Animal Preparation: Mice are anesthetized, and a midline laparotomy is performed to expose the liver.[20][21]
- Ischaemia Induction: The portal triad (hepatic artery, portal vein, and bile duct) to the desired liver lobes is occluded using a microvascular clamp for a specific duration (e.g., 60-90 minutes) to induce ischaemia.[22]
- Reperfusion: The clamp is removed to allow blood flow to be restored to the liver lobes.
- Treatment: C105SR is administered to the animals (e.g., intravenously) before or during the reperfusion period.[22]
- Assessment of Injury: After a defined reperfusion period (e.g., 6-24 hours), animals are euthanized, and liver tissue and serum are collected for analysis of liver injury markers (e.g., serum ALT/AST levels), histological examination (necrosis and apoptosis), and mitochondrial function assays.[22]

Mandatory Visualizations Experimental Workflow for In Vitro Evaluation of C105SR



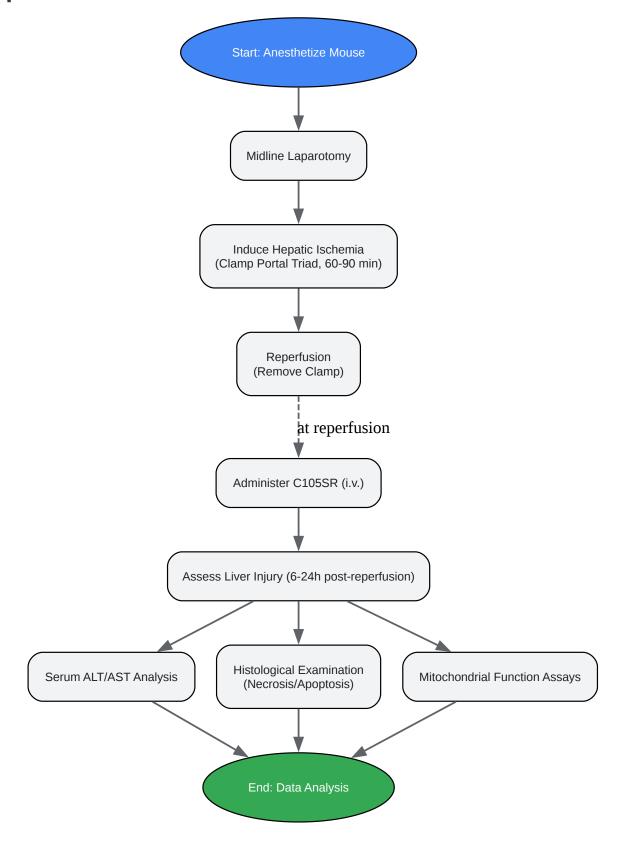


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In vitro workflow for assessing **C105SR**'s effect on IRI.



Experimental Workflow for In Vivo Evaluation of C105SR



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